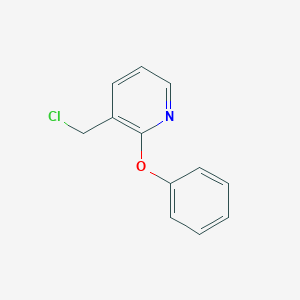

3-(Chloromethyl)-2-phenoxypyridine

Description

3-(Chloromethyl)-2-phenoxypyridine (CAS RN: 1233025-51-8) is a heterocyclic compound featuring a pyridine core substituted with a chloromethyl (-CH2Cl) group at the 3-position and a phenoxy (-OPh) group at the 2-position. Its molecular formula is C16H14ClN3O, with an average molecular weight of 299.758 g/mol and a monoisotopic mass of 299.082540 g/mol .

Properties

IUPAC Name |

3-(chloromethyl)-2-phenoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVICWRHVBARPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-phenoxypyridine typically involves the chloromethylation of 2-phenoxypyridine. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-2-phenoxypyridine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction conditions as the laboratory synthesis but is optimized for large-scale production. This includes precise control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-phenoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether are typical choices.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Oxidation: Pyridine carboxylic acids or aldehydes.

Reduction: Methyl-substituted pyridines.

Scientific Research Applications

3-(Chloromethyl)-2-phenoxypyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and resins, due to its reactive chloromethyl group.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-phenoxypyridine involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. This reactivity is particularly useful in

Comparison with Similar Compounds

3-(Chloromethyl)pyridine-HCl

This simpler derivative lacks the phenoxy group but shares the chloromethyl-pyridine backbone. It is reported as a potent carcinogen (Level A) with high cytotoxicity (LD50 = 0.0756 mM in BALB/c-3T3 cells) . The absence of the phenoxy substituent likely reduces steric hindrance and increases electrophilicity, contributing to its heightened toxicity compared to 3-(Chloromethyl)-2-phenoxypyridine.

3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine

This compound replaces the chloromethyl group with a chloro (-Cl) substituent and introduces a trifluoromethyl (-CF3) group on the phenoxy ring. The -CF3 group enhances lipophilicity and metabolic stability, which may influence its pharmacokinetic profile compared to 3-(Chloromethyl)-2-phenoxypyridine .

3-(Chloromethyl)-2-methoxypyridine hydrochloride

Here, the phenoxy group is substituted with a methoxy (-OCH3) group.

Physicochemical Properties

Key Observations :

- The phenoxy group in 3-(Chloromethyl)-2-phenoxypyridine increases molecular weight and steric bulk compared to simpler chloromethylpyridines .

- Derivatives with sulfonyl or trifluoromethyl groups (e.g., 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine) exhibit enhanced lipophilicity, which may improve membrane permeability in biological systems .

Cytotoxicity

- 3-(Chloromethyl)pyridine-HCl demonstrates extreme cytotoxicity (LD50 = 0.0756 mM) and carcinogenicity, attributed to its unhindered electrophilic chloromethyl group .

- Seco-CI compounds with sulfonyl substituents (e.g., 5-O-methylsulfonyl indole derivatives) show cytotoxic activity comparable to doxorubicin in cancer cell lines (IC50 ~ 1–10 µM) .

Reactivity and Stability

- The chloromethyl group in 3-(Chloromethyl)-2-phenoxypyridine is susceptible to nucleophilic substitution, similar to 3-(Chloromethyl)-2-methylpyridine•HCl . However, the phenoxy group may stabilize the molecule via resonance, reducing unintended side reactions compared to non-aromatic analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.